1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 6483-92-7
VCID: VC0183045
InChI: InChI=1S/C16H15ClN2O3S/c1-10-6-13-14(7-11(10)2)19(9-18-13)23(20,21)16-5-4-12(17)8-15(16)22-3/h4-9H,1-3H3
SMILES: CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=C(C=C3)Cl)OC
Molecular Formula: C16H15ClN2O3S
Molecular Weight: 350.8 g/mol

1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole

CAS No.: 6483-92-7

Main Products

VCID: VC0183045

Molecular Formula: C16H15ClN2O3S

Molecular Weight: 350.8 g/mol

1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole - 6483-92-7

CAS No. 6483-92-7
Product Name 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole
Molecular Formula C16H15ClN2O3S
Molecular Weight 350.8 g/mol
IUPAC Name 1-(4-chloro-2-methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole
Standard InChI InChI=1S/C16H15ClN2O3S/c1-10-6-13-14(7-11(10)2)19(9-18-13)23(20,21)16-5-4-12(17)8-15(16)22-3/h4-9H,1-3H3
Standard InChIKey JHSSSLIWVZNLPD-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=C(C=C3)Cl)OC
Canonical SMILES CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=C(C=C3)Cl)OC
PubChem Compound 1426901
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator